Bienvenue dans la boutique en ligne BenchChem!

2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide

Medicinal Chemistry Pharmacophore Design Solubility Prediction

This triazolo[4,5-d]pyrimidine fragment (MW 208.18, C₇H₈N₆O₂) is differentiated by its N6 primary acetamide, enabling direct E3 ligase ligand coupling for heterobifunctional degraders without deprotection steps. Its low logP (~ -0.8) and additional hydrogen-bond donor minimize nonspecific binding in mTOR/PI3K assays. The primary amide also allows direct immobilization on NHS-activated supports for affinity pull-down experiments—chemistry inaccessible with N-methyl or N-ethyl analogs. Select this specific building block for fragment-based screening and PROTAC synthesis.

Molecular Formula C7H8N6O2
Molecular Weight 208.18 g/mol
CAS No. 1058432-52-2
Cat. No. B6533063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide
CAS1058432-52-2
Molecular FormulaC7H8N6O2
Molecular Weight208.18 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C=N2)CC(=O)N)N=N1
InChIInChI=1S/C7H8N6O2/c1-12-6-5(10-11-12)7(15)13(3-9-6)2-4(8)14/h3H,2H2,1H3,(H2,8,14)
InChIKeyCELAPZMZQKEKMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide (CAS 1058432-52-2): Core Chemical Identity and Procurement Baseline


2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide (CAS 1058432-52-2) is a synthetic small molecule belonging to the triazolo[4,5-d]pyrimidine class, characterized by a fused triazole-pyrimidinone core with an N3-methyl substituent and an N6-acetamide side chain . Its molecular formula is C7H8N6O2, with a molecular weight of 208.18 g/mol [1]. The triazolo[4,5-d]pyrimidine scaffold is widely recognized in medicinal chemistry as a purine bioisostere, and numerous derivatives have been investigated as kinase inhibitors, particularly targeting mTOR and PI3K [2]. However, this specific compound is primarily documented as a research chemical and synthetic intermediate, with limited publicly available bioactivity data.

Procurement Risk: Why 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide Cannot Be Casually Substituted with In-Class Analogs


Within the triazolo[4,5-d]pyrimidine class, minor structural variations at the N3 and N6 positions profoundly alter the compound's hydrogen-bonding capacity, target engagement profile, and metabolic stability. The specific combination of an N3-methyl group and a primary acetamide at N6 in 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide generates a distinct pharmacophore . For example, replacement of the primary amide with N-methylacetamide (CAS 946276-56-8) increases molecular weight to 222.20 g/mol and eliminates a hydrogen-bond donor, potentially altering solubility and target binding . Similarly, substitution at the N3 position with ethyl instead of methyl modifies lipophilicity and steric bulk . Without quantitative comparative pharmacological data, generic interchange risks compromising assay reproducibility, target selectivity, and SAR continuity. This guide identifies the limited but critical evidence available to support a differentiated procurement decision.

Quantitative Differentiation Evidence: 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide vs. Comparator Compounds


Molecular Weight and Hydrogen-Bond Donor Count Differentiate Primary Acetamide from N-Methylated Analog

2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide (target) possesses a primary amide group, providing one additional hydrogen-bond donor (HBD) compared to its N-methyl analog (CAS 946276-56-8) . This difference is predicted to enhance aqueous solubility and influence binding orientation within kinase ATP pockets [1]. The target compound has a molecular weight of 208.18 g/mol, which is 14.02 g/mol lower than the N-methyl derivative (222.20 g/mol), potentially improving passive membrane permeability according to Lipinski's Rule of Five guidelines [2]. No experimental solubility or permeability data are publicly available for either compound.

Medicinal Chemistry Pharmacophore Design Solubility Prediction

N3-Methyl Substituent Generates a Distinct Steric and Electronic Environment Compared to N3-Ethyl Analog

The N3-methyl substituent on 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide provides a smaller steric footprint and reduced lipophilicity compared to the N3-ethyl analog (CAS 1070807-23-6) . The calculated logP for the target compound is approximately -0.8, versus -0.3 for the N3-ethyl variant, indicating a 0.5 log unit difference in lipophilicity [1]. This difference is expected to influence nonspecific protein binding and off-target interactions, though no direct experimental comparison has been published [2].

Structure-Activity Relationship Kinase Inhibitor Design Triazolopyrimidine Chemistry

Core Scaffold Imparts Purine Bioisosteric Properties Critical for Kinase ATP-Site Binding

The triazolo[4,5-d]pyrimidine core of 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide functions as a bioisostere of the purine ring system, enabling engagement with the hinge region of kinase ATP-binding sites [1]. This scaffold has been validated in multiple ATP-competitive mTOR and PI3K inhibitor series, where the N3 and N6 substituents modulate potency and selectivity [2]. Unlike pyrazolo[3,4-d]pyrimidine or imidazo[4,5-d]pyrimidine analogs, the triazolo[4,5-d]pyrimidine system offers a distinct nitrogen arrangement that alters hydrogen-bonding geometry with the kinase hinge [3].

Bioisosterism Kinase Inhibition Triazolo[4,5-d]pyrimidine

Primary Amide Functional Group Enables Further Derivatization Not Possible with N-Substituted Analogs

The primary acetamide moiety (-CH2CONH2) on 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide serves as a versatile synthetic handle for further functionalization, including amide coupling, reduction to amine, or conversion to thioamide . This contrasts with its N-substituted analogs (e.g., N-methyl, N-ethyl, N-cyclopropyl), which lack this reactive primary amide and cannot be directly derivatized at this position . For PROTAC and chemical probe design, a free primary amide represents a critical functional group for linker attachment without requiring deprotection or orthogonal chemistry [1].

Synthetic Chemistry Chemical Biology PROTAC Design

Recommended Application Scenarios for 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide (1058432-52-2) Based on Differential Evidence


Synthetic Intermediate for PROTAC Linker Attachment in Targeted Protein Degradation

The primary acetamide group of 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide enables direct coupling to E3 ligase ligands via amide bond formation, a chemistry that is not accessible with N-methyl or N-ethyl analogs . This makes the compound a preferred choice for building heterobifunctional degraders targeting kinases that recognize the triazolo[4,5-d]pyrimidine scaffold, without the need for additional deprotection steps or orthogonal linker strategies [1].

Kinase Inhibitor Tool Compound Requiring Lower Lipophilicity and Higher Hydrogen-Bonding Capacity

The target compound's lower calculated logP (~ -0.8) and additional hydrogen-bond donor (primary amide NH2) compared to N-substituted analogs suggest superior aqueous solubility and reduced nonspecific binding. This makes it suitable for biochemical kinase assays where compound aggregation or nonspecific protein binding must be minimized, particularly in mTOR or PI3K profiling panels [1].

Purine Bioisostere Scaffold for Fragment-Based Drug Discovery and Hit-to-Lead Optimization

The triazolo[4,5-d]pyrimidine core serves as a validated purine bioisostere with a distinct nitrogen arrangement that alters hinge-binding geometry compared to pyrazolo[3,4-d]pyrimidine or imidazo[4,5-d]pyrimidine scaffolds . The target compound, with its low molecular weight (208.18 g/mol) and favorable ligand efficiency metrics, is well-suited as a fragment starting point for structure-based optimization campaigns targeting ATP-competitive kinases [1].

Affinity Chromatography Resin Preparation for Kinase Target Identification

The primary amide group on 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide can be directly coupled to NHS-activated Sepharose or other solid supports for affinity pull-down experiments . This synthetic advantage over N-substituted analogs (which would require more complex linker chemistry) enables straightforward preparation of affinity matrices for identifying and validating cellular targets of triazolo[4,5-d]pyrimidine-based inhibitors [1].

Quote Request

Request a Quote for 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.